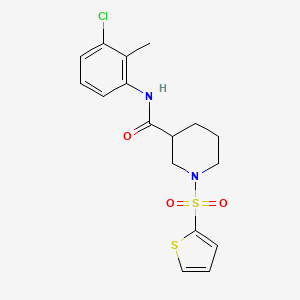![molecular formula C17H14N4O4 B11333564 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide](/img/structure/B11333564.png)
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, a nitrobenzamide moiety, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide typically involves a multi-step process
Cyclization Reaction: The formation of the 1,2,5-oxadiazole ring can be achieved through the reaction of hydrazides with nitriles under acidic or basic conditions. For example, the reaction of 3,4-dimethylphenylhydrazide with a suitable nitrile in the presence of a catalyst can yield the desired oxadiazole ring.
Amidation: The final step involves the formation of the amide bond between the oxadiazole ring and the nitrobenzamide moiety. This can be achieved through the reaction of the oxadiazole derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Conversion of the nitro group to an amine, resulting in amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to therapeutic effects.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)formamide: A related compound with a formamide group instead of the oxadiazole ring.
N-(3,4-dimethylphenyl)-N’-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}urea: A compound with a similar oxadiazole ring but different substituents.
N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide: Another oxadiazole derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H14N4O4 |
|---|---|
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H14N4O4/c1-10-6-7-12(8-11(10)2)15-16(20-25-19-15)18-17(22)13-4-3-5-14(9-13)21(23)24/h3-9H,1-2H3,(H,18,20,22) |
InChI-Schlüssel |
FBAWXKANTLYSCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11333482.png)
![N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11333485.png)

![Ethyl {2-[({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11333500.png)
![N-(4-acetylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11333512.png)
![N-(2,5-dimethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11333521.png)
![N-cycloheptyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333523.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11333525.png)
![2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11333540.png)
![1-(4-{2-(4-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)propan-1-one](/img/structure/B11333548.png)

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11333559.png)
![(5Z)-5-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11333565.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11333570.png)
